- Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite, Journal of Organic Chemistry, 2023, 88(20), 14559-14570
Cas no 90-90-4 (4-Bromobenzophenone)
4-Bromobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (4-Bromophenyl)(phenyl)methanone
- 4-Bromobenzophenone
- (4-bromophenyl)-phenylmethanone
- p-Bromobenzophenone
- Methanone, (4-bromophenyl)phenyl-
- BENZOPHENONE, 4-BROMO-
- p-Benzoylbromobenzene
- USAF DO-3
- 4-Bromophenyl phenyl ketone
- (4-bromophenyl)-phenyl-methanone
- KEOLYBMGRQYQTN-UHFFFAOYSA-N
- NSC59863
- 4-bromo-benzophenone
- 4'-bromobenzophenone
- 4-benzoylphenylbromide
- WLN: ER DVR
- 1-Benzoyl-4-bromobenzene
- 4-Bromobe
- (4-Bromophenyl)phenylmethanone (ACI)
- Benzophenone, 4-bromo- (6CI, 7CI, 8CI)
- 4-(Phenylcarbonyl)-1-bromobenzene
- NSC 59863
- Phenyl(4-bromophenyl)methanone
- AQ-344/13465024
- SY048597
- 4-bromo benzophenone
- STL426756
- B1917
- (4-Bromophenyl)(phenyl)methanone #
- pBromobenzophenone
- (4-bromophenyl) -phenyl-methanone
- DTXSID0075366
- BRN 1910182
- BCP21767
- F14294
- AKOS004908868
- pBenzoylbromobenzene
- Benzophenone, 4bromo
- (4-bromophenyl)phenyl methanone
- NS00039377
- MFCD00000103
- AS-18606
- Methanone,(4-bromophenyl)phenyl-
- NSC-59863
- DTXCID9048697
- EN300-177059
- XJ7EB9BC7F
- 4-Bromobenzophenone, 98%
- DB-003461
- Methanone, (4bromophenyl)phenyl
- BBL034617
- 4-07-00-01378 (Beilstein Handbook Reference)
- CS-W007824
- EINECS 202-024-9
- A843671
- 90-90-4
- NCIOpen2_002517
- (4-Bromophenyl)phenylmethanone
- 4Bromophenyl phenyl ketone
- (4-Bromophenyl)(phenyl)methanone;p-Bromobenzophenone
- (4-bromophenyl)-phenyl-methanon
- SCHEMBL69395
-
- MDL: MFCD00000103
- Inchi: 1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
- InChI Key: KEOLYBMGRQYQTN-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(Br)=CC=1)C1C=CC=CC=1
- BRN: 1910182
Computed Properties
- Exact Mass: 259.98400
- Monoisotopic Mass: 259.983678
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: White to off white crystalline powder
- Density: 1.4245 (rough estimate)
- Melting Point: 80.0 to 83.0 deg-C
- Boiling Point: 176°C/4mmHg(lit.)
- Flash Point: 350°C
- Refractive Index: 1.5130 (estimate)
- Water Partition Coefficient: Insoluble in water but slightly soluble in other solvents such as ethanol, ether and benzene.
- PSA: 17.07000
- LogP: 3.68010
4-Bromobenzophenone Security Information
- Hazard Statement: H302-H315-H319-H335
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S37/39-S26
- RTECS:DJ0350000
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
4-Bromobenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4-Bromobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201611-25g |
4-bromobenzophenone |
90-90-4 | 98% | 25g |
£14.00 | 2022-03-01 | |
| Fluorochem | 201611-100g |
4-bromobenzophenone |
90-90-4 | 98% | 100g |
£49.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139416-100g |
4-Bromobenzophenone |
90-90-4 | ≥98% | 100g |
¥360.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139416-250g |
4-Bromobenzophenone |
90-90-4 | ≥98% | 250g |
¥591.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139416-25g |
4-Bromobenzophenone |
90-90-4 | ≥98% | 25g |
¥92.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139416-5g |
4-Bromobenzophenone |
90-90-4 | ≥98% | 5g |
¥33.90 | 2023-09-04 | |
| Fluorochem | 201611-1g |
4-bromobenzophenone |
90-90-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Chemenu | CM158347-500g |
4-Bromobenzophenone |
90-90-4 | 95+% | 500g |
$196 | 2021-06-17 | |
| Alichem | A019122273-500g |
(4-Bromophenyl)(phenyl)methanone |
90-90-4 | 98% | 500g |
$216.30 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001395-100g |
4-Bromobenzophenone |
90-90-4 | 98% | 100g |
¥329 | 2024-05-21 |
4-Bromobenzophenone Production Method
Production Method 1
Production Method 2
- Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors, Journal of Medicinal Chemistry, 2015, 58(21), 8564-8572
Production Method 3
- Application of copper(II) Schiff base complex grafted in the silica network as efficient nanocatalyst in oxidation of alcohols, Asian Journal of Chemistry, 2013, 25(6), 3307-3312
Production Method 4
- A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, Green Chemistry, 2009, 11(12), 1973-1978
Production Method 5
- External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2, Molecules, 2023, 28(7),
Production Method 6
- Magnetically retrievable MFe2O4 spinel (M = Mn, Co, Cu, Ni, Zn) catalysts for oxidation of benzylic alcohols to carbonyls, RSC Advances, 2014, 4(13), 6597-6601
Production Method 7
- Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3, Catalysis Communications, 2013, 40, 27-31
Production Method 8
- Green, transition-metal-free aerobic oxidation of alcohols using a highly durable supported organocatalyst, Angewandte Chemie, 2007, 46(38), 7210-7213
Production Method 9
Production Method 10
- Microwave-assisted solvent-free oxidation of hydrobenzoins, benzoins, and alcohols with NBS-Al2O3, ARKIVOC (Gainesville, 2008, (14), 211-215
Production Method 11
- Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts, Chemistry - A European Journal, 2022, 28(9),
Production Method 12
1.2 Reagents: Sodium thiosulfate Solvents: Water
- Synthesis of structurally diverse diarylketones through the diarylmethyl sp3 C-H oxidation, Tetrahedron Letters, 2014, 55(32), 4458-4462
Production Method 13
- Microwave promoted palladium-catalyzed phenylation of aroyl chlorides with sodium tetraphenylborate, Synthetic Communications, 2001, 31(24), 3885-3890
Production Method 14
- Fe-S Catalyst Generated In Situ from Fe(III)- and S3·--Promoted Aerobic Oxidation of Terminal Alkenes, Organic Letters, 2021, 23(12), 4705-4709
Production Method 15
- Ruthenium-Catalyzed Dehydrogenation of Alcohols with Carbodiimide via a Hydrogen Transfer Mechanism, European Journal of Organic Chemistry, 2020, 2020(31), 4878-4885
Production Method 16
- Oxidative coupling of α-bromoarylacetonitriles and oxidative decyanation of diarylacetonitriles catalyzed by solid-liquid phase transfer, Journal of Chinese Pharmaceutical Sciences, 2012, 21(5), 409-415
Production Method 17
- Photocatalyst-free Light-driven Dehydrogenation of Alcohols into Carbonyl Compounds under Mild Conditions, Chemistry - An Asian Journal, 2022, 17(17),
Production Method 18
1.2 Reagents: Tetrabutylammonium fluoride ; rt; rt → 65 °C; 6 h, 65 °C
- Palladium-catalyzed desulfitative C-C cross-coupling reaction of (hetero)aryl thioesters and thioethers with arylsiloxanes, Advanced Synthesis & Catalysis, 2008, 350, 2174-2178
Production Method 19
- Microwave-assisted cross-coupling reaction of sodium tetraphenylborate with aroyl chlorides on palladium-doped KF/Al2O3, Bulletin of the Chemical Society of Japan, 2002, 75(6), 1381-1382
Production Method 20
- Carbonylative Hiyama coupling of aryl halides with arylsilanes under balloon pressure of CO, Tetrahedron Letters, 2016, 57(19), 2017-2020
4-Bromobenzophenone Raw materials
- 4-Bromobenzoyl chloride
- Trimethylphenyltin
- Borate(1-),tetrafluoro-
- 4-Bromo-a-phenylbenzenemethanol
- phenyllithium
- Benzenediazonium, 4-benzoyl-
- Sodium Tetraphenylboroate
- 1-Bromo-4-iodobenzene
- Phenyltriethoxysilane
- Phenyltrimethoxysilane
- 4-Bromo-N-methoxy-N-methylbenzamide
- 4-Bromodiphenylmethane
- Benzene, 1-bromo-4-(1-phenylethenyl)-
- Benzenecarbothioic acid, 4-bromo-, S-phenyl ester
- (4-Bromophenyl)(phenyl)acetonitrile
4-Bromobenzophenone Preparation Products
4-Bromobenzophenone Suppliers
4-Bromobenzophenone Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 4-Bromobenzophenone
Recent Advances in the Application of 4-Bromobenzophenone (CAS 90-90-4) in Chemical and Biomedical Research
4-Bromobenzophenone (CAS 90-90-4) is a versatile chemical compound widely used in organic synthesis, pharmaceutical development, and materials science. Recent studies have highlighted its significance as a key intermediate in the synthesis of bioactive molecules and functional materials. This research brief consolidates the latest findings on the applications, mechanisms, and innovations related to 4-Bromobenzophenone, with a focus on its role in advancing chemical and biomedical research.
One of the most notable advancements involves the use of 4-Bromobenzophenone as a precursor in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of selective inhibitors targeting tyrosine kinases, which are implicated in various cancers. The study utilized a multi-step synthetic route, where 4-Bromobenzophenone served as a critical building block, enabling the introduction of bromine as a leaving group for subsequent cross-coupling reactions. The resulting compounds exhibited promising in vitro activity against cancer cell lines, with IC50 values in the nanomolar range.
In addition to its pharmaceutical applications, 4-Bromobenzophenone has been explored in materials science. Researchers have leveraged its photophysical properties to design organic semiconductors for optoelectronic devices. A recent publication in Advanced Materials reported the incorporation of 4-Bromobenzophenone-derived monomers into polymer backbones, resulting in materials with enhanced charge carrier mobility and stability. These findings open new avenues for the development of flexible electronics and energy-efficient displays.
Another emerging area of research involves the use of 4-Bromobenzophenone in chemical biology. Its ability to act as a photoaffinity label has been exploited in proteomics studies to identify protein-ligand interactions. For instance, a 2024 study in Nature Chemical Biology detailed the synthesis of a 4-Bromobenzophenone-based probe for mapping the binding sites of small molecules on target proteins. This approach provides valuable insights into drug-target engagement and facilitates the rational design of therapeutics with improved specificity.
Despite its utility, challenges remain in the scalable synthesis and functionalization of 4-Bromobenzophenone. Recent efforts have focused on optimizing catalytic systems for its production, with an emphasis on green chemistry principles. A study in ACS Sustainable Chemistry & Engineering highlighted the use of palladium-catalyzed C-H activation to reduce the reliance on hazardous reagents, thereby improving the sustainability of 4-Bromobenzophenone-derived processes.
In conclusion, 4-Bromobenzophenone (CAS 90-90-4) continues to play a pivotal role in advancing research across multiple disciplines. Its applications in drug discovery, materials science, and chemical biology underscore its versatility and potential for future innovations. Ongoing studies aim to further elucidate its mechanistic contributions and expand its utility in cutting-edge technologies.
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